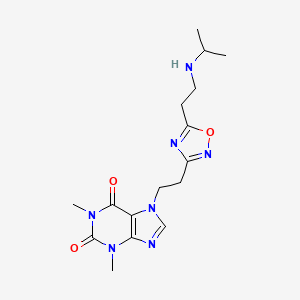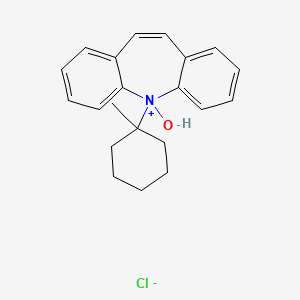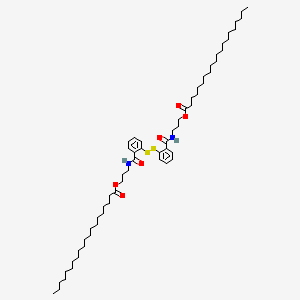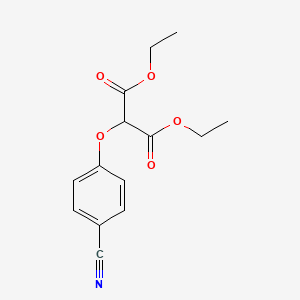
Diethyl (4-cyanophenoxy)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (4-cyanophenoxy)propanedioate is an organic compound with the molecular formula C13H15NO5 It is a derivative of diethyl malonate, where one of the hydrogen atoms is replaced by a 4-cyanophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (4-cyanophenoxy)propanedioate can be synthesized through the alkylation of diethyl malonate with 4-cyanophenol. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 4-cyanophenol, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Common solvents used in the industrial process include ethanol and dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-cyanophenoxy)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted phenols and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide or potassium tert-butoxide in ethanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating in the presence of a catalyst such as copper or palladium.
Major Products Formed
Nucleophilic Substitution: Substituted malonates.
Hydrolysis: 4-cyanophenol and diethyl malonate.
Decarboxylation: 4-cyanophenol and carbon dioxide.
Scientific Research Applications
Diethyl (4-cyanophenoxy)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the cyanophenoxy group.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of diethyl (4-cyanophenoxy)propanedioate involves its ability to form enolate ions under basic conditions. These enolate ions can then participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The presence of the cyanophenoxy group enhances the compound’s reactivity by stabilizing the enolate ion through resonance effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Dimethyl Malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Diethyl (4-nitrophenoxy)propanedioate: Similar structure but with a nitro group instead of a cyano group.
Uniqueness
Diethyl (4-cyanophenoxy)propanedioate is unique due to the presence of the cyanophenoxy group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science industries .
Properties
CAS No. |
124433-97-2 |
|---|---|
Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
diethyl 2-(4-cyanophenoxy)propanedioate |
InChI |
InChI=1S/C14H15NO5/c1-3-18-13(16)12(14(17)19-4-2)20-11-7-5-10(9-15)6-8-11/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
FHRDAHVQOKFHOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


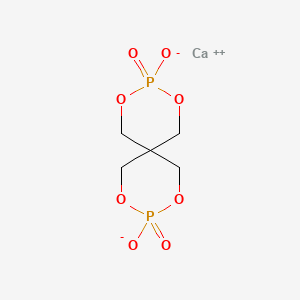

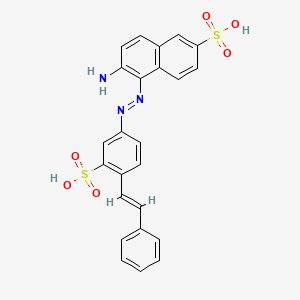
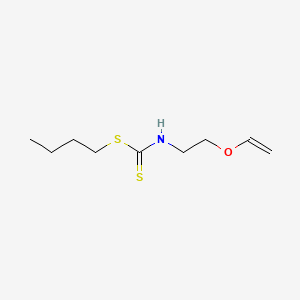

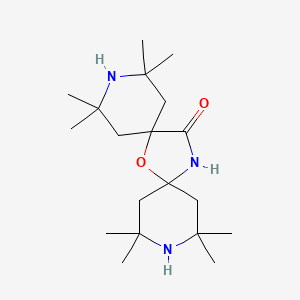


![1-Benzyl-4,5-dihydro-1-[3-[(1-oxododecyl)amino]propyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12696402.png)
